N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropanecarbonyl group, a dihydroquinoline moiety, and a trifluoromethyl-substituted benzamide group.
Mechanism of Action
Target of Action
The trifluoromethyl group, a component of this compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to interact with carbon-centered radical intermediates . This interaction could potentially influence the compound’s overall mode of action.
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This process could potentially affect various biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to play a significant role in the synthesis of diverse fluorinated compounds through selective c–f bond activation . This could potentially influence the compound’s pharmacokinetic properties.
Result of Action
The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could have a wide range of potential effects at the molecular and cellular level.
Action Environment
The trifluoromethyl group is known to be involved in the synthesis of diverse fluorinated compounds through selective c–f bond activation . This suggests that environmental factors could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropanecarbonyl group: This can be achieved through the reaction of cyclopropanecarboxylic acid with a suitable activating agent such as thionyl chloride, followed by reaction with an amine to form the cyclopropanecarbonyl amide.
Synthesis of the dihydroquinoline moiety: This involves the reduction of quinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling of the two fragments: The final step involves coupling the cyclopropanecarbonyl amide with the dihydroquinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dihydroquinoline moiety can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline derivatives, and various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide
- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Uniqueness
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropanecarbonyl group provides rigidity to the molecular structure, potentially improving its binding affinity to target proteins.
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that combines a tetrahydroquinoline moiety with a trifluoromethylbenzamide group, which may contribute to its pharmacological properties.
- Molecular Formula : C18H24N2O2
- Molecular Weight : 300.39536 g/mol
- IUPAC Name : this compound
- SMILES : CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, tetrahydroquinoline derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the bioavailability of the compound in vivo.
Antimicrobial Activity
Research has demonstrated that benzamide derivatives can possess antimicrobial properties. The presence of the trifluoromethyl group in this compound may enhance its interaction with microbial enzymes or receptors, leading to increased efficacy against bacterial strains.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Interference with Signal Transduction Pathways : It may disrupt key signaling pathways that are crucial for cell survival and proliferation.
Case Studies and Research Findings
Several studies have focused on similar compounds to elucidate their biological activities:
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-2-1-5-16(17)19(27)25-15-10-9-13-4-3-11-26(18(13)12-15)20(28)14-7-8-14/h1-2,5-6,9-10,12,14H,3-4,7-8,11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVNYZAVMMOHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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